molecular formula C18H22FNO3 B13698942 Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13698942
M. Wt: 319.4 g/mol
InChI Key: MBUVURFUVHCVTQ-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif. Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms.

Preparation Methods

The synthesis of tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and fluoro substituents. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance scalability .

Chemical Reactions Analysis

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The fluoro and tert-butyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in the nature of the attached rings and substituents. The presence of the fluoro and tert-butyl groups in tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate makes it unique, as these groups can modulate its physicochemical properties and biological activity .

Similar compounds include:

These compounds also exhibit diverse biological activities and are used in various research and industrial applications.

Biological Activity

Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure and potential biological activities. The compound has a molecular formula of C18H22FNO3C_{18}H_{22}FNO_3 and a molecular weight of approximately 319.37 g/mol. Its structure features a tert-butyl group, a fluorine atom, and a carboxylate functional group, which contribute to its chemical properties and possible biological applications.

The compound can be synthesized through multi-step synthetic routes, allowing for precise control over its chemical structure and purity. The synthesis typically yields high-purity products (>95%), making it suitable for various research applications.

Structural Characteristics

FeatureDescription
Molecular Formula C18H22FNO3C_{18}H_{22}FNO_3
Molecular Weight 319.37 g/mol
Functional Groups Tert-butyl, Fluorine, Carboxylate

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which can provide insights into its biological activity:

Compound NameCAS NumberKey Features
Tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate2245084-46-0Contains bromine instead of fluorine; similar structure
Tert-butyl 4-fluoro-1-oxo-spiro[indene-2,4'-piperidine]-1'-carboxylate2377354-94-2Different position of fluorine; altered biological activity
Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4']936648-33-8Different core structure; varying pharmacological properties

Mechanistic Insights

The specific biological mechanisms underlying the activity of this compound remain to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets, potentially including enzymes or receptors involved in disease processes.

Case Studies and Research Findings

While extensive research specifically targeting this compound is still emerging, related studies on structurally similar compounds have revealed significant findings:

  • Antimicrobial Activity : Compounds with similar spirocyclic structures have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell lines in vitro, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : Certain analogs have been identified as inhibitors of key enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects.

Properties

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-12-5-4-6-13(19)14(12)15(18)21/h4-6H,7-11H2,1-3H3

InChI Key

MBUVURFUVHCVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

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